

# The Discovery and Synthesis of Fenoxanil: A Technical Guide

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## Compound of Interest

Compound Name: Fenoxanil

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Introduction: **Fenoxanil** is a systemic fungicide renowned for its targeted efficacy against rice blast disease, one of the most significant threats to rice cultivation worldwide. Developed in the late 20th century, its unique mode of action as a melanin biosynthesis inhibitor has made it a valuable tool in crop protection. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological activity of **Fenoxanil** for researchers, scientists, and professionals in drug and pesticide development.

## Discovery and Development

**Fenoxanil** (IUPAC name: N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide) was first described in a 1987 patent by Shell International Research.<sup>[1]</sup> It was later jointly developed by a Japanese pesticide company and BASF (inheriting the program from American Cyanamid Company) in 1995 as a specialized systemic fungicide to control rice blast.<sup>[2]</sup> The compound received its first registration approval in December 2000.<sup>[2]</sup> **Fenoxanil** is a chiral molecule, and the technical grade product is typically a mixture of isomers.<sup>[1]</sup>

## Physicochemical and Toxicological Properties

**Fenoxanil** is a white, odorless solid with specific physical and chemical characteristics that influence its formulation and application.

Table 1: Physicochemical Properties of **Fenoxanil**

Property	Value	Reference
CAS Number	115852-48-7	[1]
Molecular Formula	C <sub>15</sub> H <sub>18</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	329.22 g/mol	[1]
Melting Point	69.0 - 71.5 °C	[1]
Density (d20)	1.22 g/cm <sup>3</sup>	[1]
Vapor Pressure (25°C)	2.54 x 10 <sup>-10</sup> mmHg	[2]
Water Solubility (20°C)	30.7 ± 0.3 mg/L	[1][2]
Solubility in Organic Solvents (g/L)	n-hexane (4.7), n-octanol (120), methanol/toluene (510), ethyl acetate (530), acetonitrile (570), acetone (>580), dichloromethane (>600)	[2]
Partition Coefficient (logP)	3.53 (3390 ± 133)	[1]

Table 2: Toxicological Data for **Fenoxanil**

Test	Species	Result (Value)	Reference
Acute Oral LD <sub>50</sub>	Rat (male)	>5000 mg/kg	[1][2]
Acute Oral LD <sub>50</sub>	Rat (female)	4211 mg/kg	[1][2]
Acute Oral LD <sub>50</sub>	Mouse	>5000 mg/kg	[1][2]
Acute Dermal LD <sub>50</sub>	Rat	>2000 mg/kg	[2]
Acute Aquatic Toxicity (LC <sub>50</sub> , 96h)	Carp	10.1 mg/L	[2]

## Mechanism of Action: Melanin Biosynthesis Inhibition

**Fenoxanil**'s fungicidal activity stems from its highly specific mode of action as a Melanin Biosynthesis Inhibitor (MBI).[2][3] It targets the fungal enzyme scytalone dehydratase, which is critical for the formation of melanin in the appressoria—specialized infection structures used by the fungus to penetrate the host plant tissue.[2][3]

By inhibiting this enzyme, **Fenoxanil** blocks the dehydration of scytalone to 1,3,8-trihydroxynaphthalene, a key step in the dihydroxynaphthalene (DHN) melanin pathway.[2][3] This disruption prevents the formation of the rigid, melanized appressorial cell wall, which is necessary to generate the immense turgor pressure required for mechanical penetration of the rice leaf cuticle.[3] Consequently, the fungus is unable to infect the host plant. This targeted action classifies **Fenoxanil** under the Fungicide Resistance Action Committee (FRAC) code 16.2.[2] While some commercial sources have erroneously described its mechanism as mitochondrial respiration inhibition, the consensus in the scientific literature confirms its role as a scytalone dehydratase inhibitor.[2][3][4][5][6]

Mechanism of **Fenoxanil** via inhibition of scytalone dehydratase.

## Synthesis of Fenoxanil

The industrial synthesis of **Fenoxanil** is primarily achieved through the amidation of a carboxylic acid derivative with a specific aminonitrile. The process involves the preparation of two key intermediates: 2-(2,4-dichlorophenoxy)propionic acid and 2-amino-2,3-dimethylbutyronitrile.

## Experimental Protocols

### Protocol 1: Synthesis of Intermediate I - 2-(2,4-dichlorophenoxy)propionic acid

This synthesis is a Williamson ether synthesis followed by hydrolysis or direct etherification.

- **Reaction Setup:** In a suitable reaction vessel, dissolve 2,4-dichlorophenol (1.0 mol), 2-chloropropionic acid (1.0 mol), and potassium hydroxide (1.0 mol) in dimethyl sulfoxide (DMSO) as the solvent.[7] A phase-transfer catalyst may be added to improve reaction efficiency.
- **Reaction Conditions:** Heat the mixture and maintain the temperature between 20-80°C with constant stirring until the reaction is complete, as monitored by TLC or GC.[7]

- **Work-up and Isolation:** After completion, cool the reaction mixture and neutralize it with sulfuric acid.<sup>[7]</sup> The precipitated solid is collected by filtration. The solvent can be removed from the filtrate by reduced pressure distillation.<sup>[7]</sup>
- **Purification:** The crude solid product is recrystallized from a suitable solvent like n-hexane to yield pure 2-(2,4-dichlorophenoxy)propionic acid. Yields of over 90% have been reported for this method.<sup>[7]</sup>

#### Protocol 2: Synthesis of Intermediate II - 2-amino-2,3-dimethylbutyronitrile

This synthesis follows the Strecker reaction pathway.

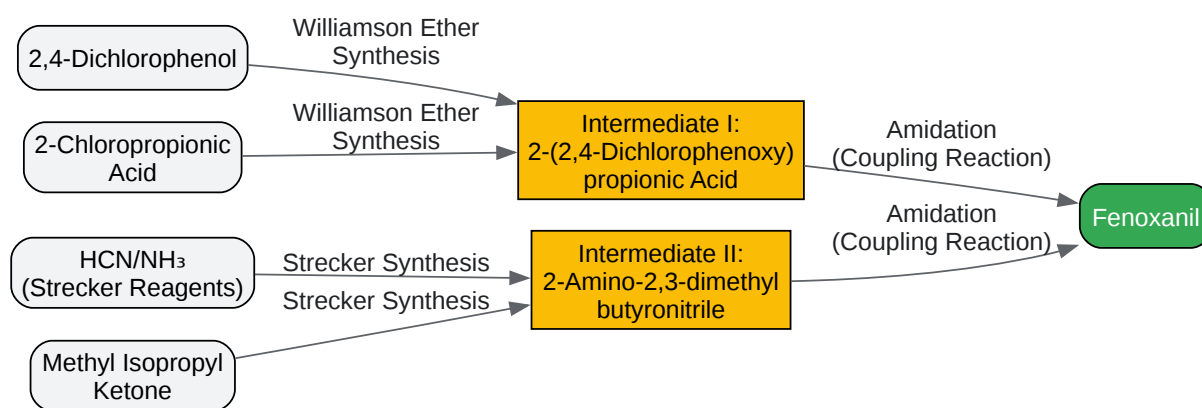
- **Reaction Setup:** In a reaction flask equipped for cooling, add sodium cyanide, water, concentrated ammonia, and ammonium chloride.<sup>[8][9]</sup> A phase-transfer catalyst such as benzyltriethylammonium chloride can be added.
- **Reaction Conditions:** Cool the stirred mixture in an ice bath. Add methyl isopropyl ketone dropwise, ensuring the reaction temperature does not exceed 30°C.<sup>[9][10]</sup> After the addition is complete, continue stirring at room temperature for 4-6 hours.<sup>[9][10]</sup>
- **Work-up and Isolation:** Separate the organic phase. Extract the aqueous phase with a solvent like dichloromethane.<sup>[9][10]</sup> Combine the organic phases and dry over anhydrous sodium sulfate.
- **Purification:** Filter the solution and remove the solvent by distillation. The crude product is then purified by vacuum distillation, collecting the fraction at 85-87°C / 0.94 kPa to yield pure 2-amino-2,3-dimethylbutyronitrile.<sup>[8][9]</sup>

#### Protocol 3: Final Synthesis of **Fenoxanil**

This step involves the coupling of the two intermediates.

- **Activation of Carboxylic Acid:** Activate the intermediate 2-(2,4-dichlorophenoxy)propionic acid for amide formation. This is typically done by converting it to its acid chloride using a reagent like thionyl chloride or by using another suitable activating agent.<sup>[2]</sup>

- Amidation Reaction: React the activated acid derivative with 2-amino-2,3-dimethylbutyronitrile under controlled temperature conditions in an appropriate solvent.[2]
- Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with water to remove impurities. The solvent is then removed under reduced pressure. The resulting crude product is purified by recrystallization from a mixed solvent system (e.g., ethanol/water) to yield the final **Fenoxanil** product.



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General synthetic pathway for **Fenoxanil**.

## Biological Activity and Efficacy

**Fenoxanil**'s primary application is the control of rice blast disease caused by the ascomycete fungus *Magnaporthe oryzae* (syn. *Pyricularia oryzae*).[3] It exhibits both protective and curative properties and can be applied to foliage or into the water of paddy fields.[2]

Recent research has focused on the stereoisomers of **Fenoxanil**, revealing significant differences in their biological activity. A study demonstrated that the (1R,2R)-(+)-**fenoxanil** stereoisomer is the most potent, with its fungicidal activity being substantially higher than the other isomers or the racemic mixture.

Table 3: Stereoselective Fungicidal Activity of **Fenoxanil** against *Magnaporthe oryzae*

Compound	EC <sub>50</sub> (mg/L)	Relative Potency vs. (1S,2S)-(-) Isomer
(1R,2R)-(+)-Fenoxanil	0.09	21.7x
(1S,2S)-(-)-Fenoxanil	1.95	1.0x
(1R,2S)-(-)-Fenoxanil	0.40	4.9x
(1S,2R)-(+)-Fenoxanil	0.82	2.4x
Racemic Fenoxanil	0.33	5.9x
Data sourced from a study on the enantioseparation and stereoselective fungicidal activity of Fenoxanil.[11]		

The data clearly indicates that the bioactivity is highly dependent on the stereochemistry, with the (1R,2R)-(+) isomer being the primary contributor to the overall efficacy of the technical mixture.[11] This finding opens avenues for the development of more potent and environmentally friendly formulations using a single, highly active isomer, which could lead to reduced application rates.[11] Field trials have shown that commercial formulations of **Fenoxanil** can achieve disease control efficacy of 81-85% against rice blast.[12]

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## References

- 1. Fenoxanil [drugfuture.com]
- 2. Buy Fenoxanil | 115852-48-7 [smolecule.com]
- 3. Fenoxanil | Fungicide for Research (RUO) [benchchem.com]
- 4. Fenoxanil (CAS: 115852-48-7) | Highly Effective Fungicide for Rice Blast - Arshine Lifescience [arshinechem.com]

- 5. Design of inhibitors of scytalone dehydratase: probing interactions with an asparagine carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of scytalone dehydratase inhibitors as rice blast fungicides: (N-phenoxypropyl)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. guidechem.com [guidechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN103651400A - Fungicidal composition containing fenoxanil and hexaconazole - Google Patents [patents.google.com]
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